DI-Iso-propyl-D14-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMVDZJSHZZME-ZVEBFXSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Di-iso-propyl-D14-amine chemical structure and molecular weight
An In-Depth Technical Guide to Di-iso-propyl-D14-amine (CAS: 70237-41-1) for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated analogue of diisopropylamine. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, molecular weight, and physicochemical properties. It further explores its synthesis, with an emphasis on the incorporation of deuterium, and its critical applications within the pharmaceutical industry. The primary utility of this compound as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis by mass spectrometry is discussed in detail, alongside its role as a synthetic intermediate for producing labeled active pharmaceutical ingredients (APIs). This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for its application in rigorous scientific settings.
Chemical Identity and Core Properties
This compound is a saturated secondary amine in which the fourteen hydrogen atoms bonded to carbon have been replaced with their heavy isotope, deuterium. This isotopic substitution is fundamental to its primary applications, rendering it chemically almost identical to its non-labeled counterpart but easily distinguishable by mass.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is N,N-diisopropylamine-d14. The structure consists of a central nitrogen atom bonded to one hydrogen atom and two isopropyl groups, where all methyl and methine hydrogens are substituted with deuterium.
-
CAS Number : 70237-41-1[1]
-
Linear Formula : [((CD₃)₂CD]₂NH
-
Molecular Formula : C₆HD₁₄N[2]
-
InChI Key : UAOMVDZJSHZZME-ZVEBFXSZSA-N
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The substitution of hydrogen with deuterium results in a significant increase in molecular weight, which is the basis for its use in mass spectrometry. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 115.28 g/mol | [2] |
| Appearance | Colourless Oil | [1] |
| Boiling Point | 86-88 °C | [1] |
| Solubility | Methanol (Slightly) | [1] |
| Storage Condition | Room Temperature | [2] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
Note: The molecular weight of the non-deuterated analogue, Diisopropylamine (C₆H₁₅N), is 101.19 g/mol .[4]
Synthesis and Manufacturing Considerations
The synthesis of this compound follows established routes for producing secondary amines, with the critical modification of using deuterated starting materials. The choice of precursors is paramount to achieving high levels of isotopic enrichment.
Established Synthesis of Diisopropylamine
The industrial production of standard diisopropylamine provides a blueprint for its deuterated synthesis. A prevalent method is the reductive amination of acetone with ammonia over a catalyst.[5][6]
Reaction: 2 (CH₃)₂CO + NH₃ + 2H₂ → [(CH₃)₂CH]₂NH + 2H₂O[5]
This process typically yields a mixture of isopropylamine and diisopropylamine, which are then separated by distillation.[6]
Proposed Synthetic Pathway for this compound
To produce the D14 analogue, a deuterated ketone is the logical starting point. The most direct pathway involves the reductive amination of acetone-d6 with ammonia, using deuterium gas for the reduction step. This ensures that all fourteen carbon-bound positions in the final product are deuterated.
Caption: Proposed synthesis workflow for this compound.
Causality of Experimental Choices:
-
Acetone-d6 : Using fully deuterated acetone as the carbonyl precursor is essential. It provides the carbon backbone and the ten deuterium atoms of the four methyl groups.
-
Deuterium Gas (D₂) : Employing deuterium gas instead of hydrogen (H₂) for the reduction step is critical to introduce the final four deuterium atoms at the methine positions, thereby achieving the desired D14 labeling.
-
Ammonia (NH₃) : Standard, non-deuterated ammonia is used as the nitrogen source. This is the most common and cost-effective approach, resulting in the non-deuterated N-H bond in the final product.
Applications in Drug Development and Research
The primary value of this compound in the pharmaceutical sector is its application as an internal standard in bioanalytical assays and as a building block for synthesizing other labeled molecules.
The Role of Stable Isotope Labeled (SIL) Internal Standards
In drug development, accurately quantifying the concentration of a drug or its metabolites in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and toxicokinetic studies. Isotope Dilution Mass Spectrometry (IDMS), typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for this purpose.
The core principle relies on adding a known quantity of a SIL version of the analyte to every sample at the beginning of the workflow. The SIL internal standard (IS) exhibits nearly identical chemical and physical properties to the non-labeled analyte. Consequently, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement) in the mass spectrometer. Because the SIL IS and the analyte are distinguishable by their mass difference, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification of the analyte.
Intermediate for Labeled Active Pharmaceutical Ingredients (APIs)
This compound serves as a key intermediate in the synthesis of more complex deuterated molecules. A notable application is its use in the synthesis of Disopyramide-d14 Tosylate Salt, a labeled version of the Class IA anti-arrhythmic drug.[1] In such syntheses, the deuterated diisopropylamino moiety is incorporated into the final API structure, enabling its use as a robust internal standard for bioanalytical studies of disopyramide.
Generalized Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The following protocol outlines a self-validating workflow for using a SIL compound like this compound as an internal standard for quantifying its non-labeled analogue.
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of the analyte (Diisopropylamine) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking blank biological matrix with varying concentrations of the analyte.
- Prepare a working internal standard solution.
2. Sample Preparation:
- To an aliquot of each unknown sample, calibration standard, and quality control (QC) sample, add a fixed volume of the internal standard working solution. This "spiking" step is critical and must be done precisely.
- Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
3. LC-MS/MS Analysis:
- Inject the extracted samples onto an appropriate LC column for chromatographic separation.
- Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL IS.
4. Data Analysis:
For each injection, calculate the peak area ratio of the analyte to the internal standard.
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for SIL internal standard use in LC-MS/MS.
Handling, Storage, and Safety
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to store the compound at room temperature in a tightly sealed container.[2] While a specific safety profile for the deuterated compound is not extensively published, the safety data for its non-deuterated analogue, Diisopropylamine, should be consulted as a precautionary measure. Diisopropylamine is a flammable and corrosive liquid.[5] Users must consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.
References
-
Diisopropylamine. In: Wikipedia. [Link]
-
N-Nitrosodiisopropylamine- d14 | CAS 601-77-4. Veeprho. [Link]
-
Diisopropylamine | C6H15N | CID 7912. PubChem, National Institutes of Health. [Link]
- Process for synthesizing diisopropylamine
-
Isopropylamine | C3H9N | CID 6363. PubChem, National Institutes of Health. [Link]
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Nitrosodiisopropylamine | C6H14N2O | CID 11758. PubChem, National Institutes of Health. [Link]
-
Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. This compound | 70237-41-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 6. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
CAS number and physical properties of Di-iso-propyl-D14-amine
Technical Guide: Di-iso-propyl-D14-amine (
Executive Summary
This compound (Diisopropylamine-d14) is a highly specialized, isotopically labeled secondary amine used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS) and as a metabolic probe in pharmacokinetic studies. By substituting fourteen hydrogen atoms with deuterium (
Chemical Identity & Specifications
The precise identification of the isotopic variant is critical for regulatory documentation and spectral analysis. Note that the nitrogen-bound proton is typically exchangeable and not deuterated in the standard "D14" configuration, though it may exchange with
| Parameter | Data |
| Chemical Name | This compound; N-(Propan-2-yl-1,1,1,3,3,3-d6)-propan-2-amine-1,1,1,3,3,3-d6-2,2'-d2 |
| CAS Number (Free Base) | 70237-41-1 |
| CAS Number (HCl Salt) | 1219803-88-9 |
| Molecular Formula | |
| Molecular Weight | 115.28 g/mol (Free Base); 151.74 g/mol (HCl Salt) |
| Isotopic Purity | Typically |
| Appearance | Clear, colorless liquid (Free Base); White crystalline solid (HCl Salt) |
| SMILES (Isomeric) | [2H]C([2H])([2H])C([2H])(NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Physical Properties: Isotope Effects
While the chemical reactivity mirrors the unlabeled parent, the physical properties show slight deviations due to the increased mass and lower vibrational energy of the C-D bonds.
| Property | Unlabeled (Reference) | This compound | Implication |
| Boiling Point | 83–84 °C | ~82–84 °C | Minimal shift; suitable for similar GC ramp profiles. |
| Density | 0.717 g/mL | ~0.81 g/mL (Est.) | Critical: D14 is significantly denser due to mass increase ( |
| pKa | 11.05 | ~11.10 | Secondary isotope effect on basicity is negligible for extraction pH optimization. |
| Solubility | Miscible in water, ethanol | Miscible | Identical solvation shell behavior. |
Synthesis & Manufacturing
The synthesis of this compound is a reductive amination process utilizing fully deuterated acetone (Acetone-d6) as the precursor. This route ensures high isotopic incorporation at the methyl and methine positions.
Core Synthetic Pathway
-
Precursor: Acetone-d6 (
). -
Amination: Reaction with anhydrous ammonia (
) to form the deuterated imine intermediate. -
Reduction: Catalytic hydrogenation (using
or depending on the desired methine isotope) over a metal catalyst (e.g., Pt/C or Raney Nickel). For D14, the methine position is derived from the acetone skeleton or deuteride reduction.
Caption: Reductive amination pathway for the synthesis of this compound from Acetone-d6.
Applications in Drug Development
A. Internal Standard for Bioanalysis (LC-MS/MS)
This compound is the "Gold Standard" internal standard (IS) for quantifying diisopropylamine (a common process impurity or degradation product) in biological matrices.
-
Mechanism: The +14 Da mass shift prevents signal interference (crosstalk) with the analyte (
vs. ). -
Protocol:
-
Spike: Add fixed concentration of D14-amine to plasma/urine samples.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) at pH > 12 (alkaline) into MTBE or Hexane.
-
Analysis: Monitor MRM transitions.
-
Analyte (Unlabeled):
-
IS (D14):
(Loss of propene).
-
-
B. Deuterium Kinetic Isotope Effect (DKIE) Studies
Researchers use D14-amine to synthesize deuterated drugs (e.g., Disopyramide-d14) to improve metabolic stability.
-
Concept: The C-D bond is 6–10 times stronger than the C-H bond. If metabolic clearance involves hydrogen abstraction at the isopropyl group (via CYP450), deuteration can significantly reduce clearance (lowering
) and extend half-life ( ).
Caption: Bioanalytical workflow utilizing this compound as an Internal Standard.
Handling, Safety & Storage
Despite being an isotope, safety protocols must treat this as a hazardous secondary amine.
-
Hazards:
-
Flammability: Flash point < -10°C. Vapors form explosive mixtures with air.
-
Corrosivity: Causes severe skin burns and eye damage (pH > 11).
-
Toxicity: Harmful if inhaled or swallowed.[1]
-
-
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon (hygroscopic; absorbs
to form carbamates). -
Temperature: Refrigerate (2–8°C) to minimize volatile loss and degradation.
-
Container: Amber glass with Teflon-lined caps to prevent photochemical degradation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316287, N,N-Diisopropylamine-d14 Hydrochloride. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Properties of Per-Deuterated Secondary Amines
Introduction: The Isotopic Edge in Modern Chemistry
In the landscape of pharmaceutical development and mechanistic organic chemistry, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This "heavy hydrogen" imparts subtle yet significant changes to the physicochemical properties of molecules, a phenomenon rooted in the kinetic isotope effect (KIE). Per-deuterated secondary amines—where all hydrogen atoms are replaced by deuterium—represent a class of compounds with profound potential. Their enhanced metabolic stability is a key driver in the development of "heavy drugs," which can exhibit improved pharmacokinetic profiles.[1] Furthermore, their unique spectroscopic signatures and altered reaction kinetics make them invaluable probes for elucidating complex reaction mechanisms.
This technical guide provides a comprehensive exploration of the thermodynamic properties of per-deuterated secondary amines. We will delve into the theoretical underpinnings of how isotopic substitution influences these properties, present available comparative data, and provide detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these compounds in their work.
The Fundamental Impact of Deuteration on Molecular Thermodynamics
The substitution of protium (¹H) with deuterium (²H) introduces a mass change that, while seemingly small, has significant consequences for the vibrational energy of chemical bonds. The C-D and N-D bonds are stronger and vibrate at a lower frequency than their C-H and N-H counterparts. This difference in zero-point vibrational energy (ZPVE) is the primary origin of the thermodynamic distinctions between isotopologues.
A key principle is that deuterated compounds generally have a lower zero-point energy compared to their hydrogenated counterparts.[2] This lower energy state contributes to a higher activation energy for reactions that involve the cleavage of these bonds, leading to the well-documented kinetic isotope effect where deuterated compounds often react more slowly.[2] This increased stability is not merely kinetic; it also manifests as measurable differences in thermodynamic state functions.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] Due to the greater strength of C-D and N-D bonds, the formation of a per-deuterated secondary amine from its elements is a more exothermic process compared to its non-deuterated analog. This results in a more negative (or less positive) standard enthalpy of formation. Computational studies using methods like density functional theory (DFT) can be employed to calculate these differences with reasonable accuracy.[4]
Gibbs Free Energy of Formation (ΔGf°)
The Gibbs free energy of formation determines the spontaneity of a compound's formation from its elements. It incorporates both the enthalpy and entropy of formation (ΔGf° = ΔHf° - TΔSf°). While the enthalpy of formation for a deuterated amine is more favorable (more negative), the entropy change upon deuteration is more complex. The heavier deuterium atoms lead to lower vibrational frequencies, which can result in a slight decrease in entropy. However, the enthalpic contribution is typically dominant, leading to a more negative Gibbs free energy of formation for the deuterated compound, indicating greater thermodynamic stability.
Heat Capacity (Cp)
Heat capacity, the amount of heat required to raise the temperature of a substance by one degree, is also influenced by isotopic substitution. The lower vibrational frequencies of deuterated molecules mean that less energy is required to excite these vibrational modes. Consequently, per-deuterated secondary amines are expected to have a slightly higher molar heat capacity compared to their non-deuterated counterparts.
Phase Transitions and Intermolecular Forces
Deuteration can also affect the intermolecular forces that govern physical properties like boiling point and enthalpy of vaporization. For secondary amines, hydrogen bonding (or in this case, deuterium bonding) is a significant intermolecular force. The N-D···N deuterium bond is generally considered to be slightly stronger than the N-H···N hydrogen bond. This can lead to a greater degree of association in the liquid phase for N-deuterated amines.
However, the overall effect on volatility is a balance of factors. While stronger deuterium bonding might suggest a lower vapor pressure and higher boiling point, changes in vibrational modes can also influence the entropy of vaporization. Experimental data on partially deuterated amines have shown that amines with deuterated methyl groups can be more volatile, while N-deuteration can decrease volatility, especially at lower temperatures.[5]
Comparative Thermodynamic Data
Direct and comprehensive experimental thermodynamic data for per-deuterated secondary amines are scarce in the literature. To provide a quantitative perspective, this section presents data for a representative non-deuterated secondary amine, diethylamine, which can serve as a baseline for understanding the expected properties of its per-deuterated analog, diethylamine-d₁₂.
| Thermodynamic Property | Diethylamine ((CH₃CH₂)₂NH) | Per-deuterated Diethylamine ((CD₃CD₂)₂ND) - Expected Trend |
| Molar Mass ( g/mol ) | 73.14 | ~85.2 |
| Boiling Point (°C) | 55.5[6] | Slightly higher due to stronger deuterium bonding |
| Std. Enthalpy of Formation (liquid, 298.15 K, kJ/mol) | -101.6 | More negative |
| Std. Enthalpy of Vaporization (298.15 K, kJ/mol) | 31.8 | Slightly higher |
| Heat Capacity (liquid, J/mol·K) | 178.1 | Slightly higher |
| Basicity (pKa of conjugate acid) | 10.98 | Slightly higher (more basic)[7] |
Experimental Determination of Thermodynamic Properties
The generation of reliable thermodynamic data for per-deuterated secondary amines requires a systematic experimental approach. This section outlines the core methodologies for synthesis and characterization.
Synthesis of Per-deuterated Secondary Amines
A robust synthesis is the prerequisite for any experimental study. While various methods exist for selective deuteration, achieving per-deuteration often requires a multi-step approach with deuterated starting materials.
Workflow for the Synthesis of Per-deuterated Diethylamine:
Caption: A generalized workflow for the synthesis of per-deuterated secondary amines.
Step-by-Step Protocol for Synthesis of Deuterated Dimethylamine Hydrochloride (as an example precursor): [8]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Boc-protected benzylamine in an aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution to between -20°C and 0°C. Under a nitrogen atmosphere, add a strong base (e.g., NaH or n-butyllithium) and stir for 30 minutes.
-
Deuteromethylation: Add a deuterated methylating agent (e.g., deuterated methyl tosylate, TsOCD₃) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and react until completion, monitored by TLC.
-
Workup and Deprotection: Quench the reaction, extract the product, and subsequently deprotect the amine and Boc groups using standard procedures to yield the deuterated amine hydrochloride.
-
Purification: Purify the final product, for instance by recrystallization or distillation.
Calorimetric Measurements
3.2.1. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a powerful technique for measuring heat capacity and the enthalpy of phase transitions (e.g., melting).[9]
Experimental Workflow for DSC Measurement:
Caption: Workflow for determining thermal properties using DSC.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the per-deuterated secondary amine into a volatile-sample (hermetic) aluminum pan and seal it. Prepare an identical empty pan as a reference.
-
Measurement: Place both pans in the DSC cell. Equilibrate the cell at a temperature well below the expected melting point.
-
Heating Scan: Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting and boiling transitions.
-
Data Analysis: The resulting thermogram will show an endothermic peak at the melting point. The integral of this peak corresponds to the enthalpy of fusion. The heat flow data can be used to calculate the heat capacity of the liquid as a function of temperature.
3.2.2. Solution Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion or the enthalpy of solution. For volatile, flammable liquids like amines, combustion calorimetry is common.
Step-by-Step Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of the per-deuterated amine is sealed in a container suitable for combustion (e.g., a gelatin capsule).
-
Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a thermally insulated container.
-
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is measured with high precision.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Calculation: The heat of combustion of the amine is calculated from the temperature rise and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, D₂O, and N₂).[10]
Vapor Pressure Measurement and Enthalpy of Vaporization
The relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron equation, allows for the determination of the enthalpy of vaporization. A Swietoslawski ebulliometer is a suitable apparatus for this measurement.[11]
Step-by-Step Protocol:
-
Apparatus Setup: The per-deuterated amine is placed in the ebulliometer, which is designed to ensure equilibrium between the liquid and vapor phases at the boiling point.
-
Pressure Control: The system is connected to a pressure control system (vacuum pump and inert gas supply) to set and maintain a specific pressure.
-
Temperature Measurement: The temperature at which the liquid boils at the set pressure is measured with a high-precision thermometer.
-
Data Collection: This measurement is repeated at various pressures, generating a set of corresponding boiling temperatures.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is constructed. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant, allowing for the calculation of the enthalpy of vaporization (ΔHvap).
The Role of Computational Chemistry
Given the challenges in synthesizing and experimentally analyzing per-deuterated compounds, computational chemistry offers a powerful and complementary approach. Ab initio and DFT methods can be used to predict the thermodynamic properties of these molecules.
Computational Workflow:
Caption: A typical workflow for the computational prediction of thermodynamic properties.
By calculating the total electronic energy and the ZPVE for both the per-deuterated and non-deuterated secondary amine, the difference in their enthalpies of formation can be accurately estimated.[12] Isodesmic reactions, where the number and types of bonds are conserved, are often used in these calculations to benefit from the cancellation of systematic errors, leading to more reliable results.[4]
Conclusion and Future Outlook
The thermodynamic properties of per-deuterated secondary amines are of significant interest for both pharmaceutical development and fundamental chemical research. While direct experimental data remains limited, a strong theoretical framework and established experimental protocols provide a clear path for their determination.
The key takeaways are:
-
Increased Stability: Per-deuteration leads to a more negative enthalpy and Gibbs free energy of formation, indicating greater thermodynamic stability.
-
Altered Physical Properties: Changes in intermolecular forces, particularly deuterium bonding, are expected to slightly increase the boiling point and enthalpy of vaporization.
-
Experimental Feasibility: Established techniques such as DSC, combustion calorimetry, and ebulliometry are well-suited for the experimental determination of these properties.
-
Computational Value: Ab initio and DFT calculations provide a reliable means to predict thermodynamic properties and guide experimental work.
As the interest in deuterated compounds continues to grow, it is anticipated that more comprehensive experimental data will become available. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this important area of chemical thermodynamics.
References
- Investigation of Deuterated FOX-7 – Changes in Structural Behavior and Energetic Characteristics after Deuteration
- Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. (n.d.).
- Tandem Protocol for Diversified Deuteration of Secondary Aliphatic Amines under Mild Conditions. (2024). PubMed.
- Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (n.d.). PMC - NIH.
- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.).
- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (n.d.).
- Amine Basicity. (2025). A Level Chemistry Revision Notes.
- Kinetic Isotope Effects. (2024). Chemistry LibreTexts.
- Kinetic isotope effect. (n.d.). Wikipedia.
- A computational study of the reactions of thiiranes with ammonia and amines. (2001). PubMed.
- Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post–Combustion CO2 Capture. (2021). ChemRxiv.
- Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (n.d.). PMC - NIH.
- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). Semantic Scholar.
- Diethylamine-d10 | CAS 120092-66-2. (n.d.).
- Vapour pressure of isotopic liquids. (n.d.). Semantic Scholar.
- The Vapor Pressures of the Isotopic Forms of W
- Vapor pressure isotope effect in aqueous systems. I. Water-water-d2 (-64.deg. to 100.deg.) and water-water18-0. (n.d.).
- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.).
- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). NIH.
- Solution Calorimetry. (2012). Truman ChemLab.
- Differential Scanning Calorimetry (DSC)
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Unknown Source.
- Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments.
- Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube.
- Diethylamine = 99.5 109-89-7. (n.d.). Sigma-Aldrich.
- 6.
- University of Groningen Vapor Pressures of Several Commercially Used Alkanolamines Klepacova, K
- Vapour pressure and enthalpy of vaporization of aliphatic poly-amines. (2025).
- Table 7 from Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid−Vapor Pressure Isotope Effects. (n.d.). Semantic Scholar.
- Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2015. Part 1. C1 − C10. (n.d.). AIP Publishing.
- Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (n.d.). Unknown Source.
- Standard enthalpy of form
- Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds. (n.d.). Comptes Rendus de l'Académie des Sciences.
- Solubilities of Deuterated Amines. (n.d.).
- How to get an enthalpy of formation from ab initio calcul
- Differential Scanning Calorimetry (DSC)
- Solution Calorimetry. (n.d.). SERC (Carleton).
- Reaction-Solution Calorimetry. (n.d.). Molecular Energetics Group.
- Calculating enthalpy changes
- Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. (2016). YouTube.
- Initial Thermochemical Decomposition Mechanisms of Energetic Ingredients. (n.d.). DTIC.
- How to get an enthalpy of formation from ab initio calcul
Sources
- 1. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 4. Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds [comptes-rendus.academie-sciences.fr]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pure.rug.nl [pure.rug.nl]
- 12. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
Methodological & Application
Advanced Application Note: Quantitation of Diisopropylamine (DIPA) in Pharmaceutical Matrices using Di-iso-propyl-D14-amine
Executive Summary & Scientific Rationale
The rigorous control of N-nitrosamine impurities in pharmaceutical products has become a critical regulatory mandate (USP <1469>, FDA Guidance). While direct detection of carcinogenic nitrosamines (e.g., NDIPA) is standard, proactive risk assessment requires quantifying their secondary amine precursors .
Diisopropylamine (DIPA) is a volatile, secondary amine often used as a reagent or solvent. Its presence, even in trace amounts, poses a risk of nitrosylation during drug product manufacturing or storage.
This Application Note details a robust HILIC-MS/MS protocol for quantifying DIPA using Di-iso-propyl-D14-amine (DIPA-D14) as a stable isotope-labeled internal standard (SIL-IS). Unlike standard C18 methods which struggle to retain small polar amines, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention and separation from matrix interferences.
Why DIPA-D14?
-
Structural Identity: DIPA-D14 (
) is the per-deuterated analog of DIPA. -
Mass Shift (+14 Da): The heavy deuteration (
) provides a massive mass shift (+14 Da), completely eliminating isotopic crosstalk (M+1, M+2) from the native analyte, a common issue with or standards. -
Matrix Correction: As a secondary amine, DIPA is highly susceptible to ion suppression in ESI+. DIPA-D14 co-elutes (with slight isotopic shift) and experiences the exact same ionization environment, correcting for signal suppression and recovery losses.
Chemical Properties & Target Analytes[1][2][3][4][5][6]
| Property | Target Analyte: Diisopropylamine (DIPA) | Internal Standard: this compound |
| CAS Number | 108-18-9 | 70237-41-1 |
| Formula | ||
| MW | 101.19 g/mol | 115.27 g/mol |
| pKa | ~11.05 (Strong Base) | ~11.05 |
| LogP | 1.4 | ~1.3 (Slightly lower due to D-substitution) |
| Precursor Ion | 102.1 | 116.2 |
Method Development Strategy
The Chromatography Challenge: "The Deuterium Effect"
In Reversed-Phase LC (RPLC), deuterated compounds typically elute earlier than their non-deuterated analogs because the C-D bond is shorter and less polarizable than the C-H bond, reducing hydrophobic interaction.
-
Risk: If the IS elutes too far apart from the analyte, it fails to compensate for transient matrix effects (ion suppression zones).
-
Solution: We utilize HILIC . In HILIC, the retention mechanism is partitioning into a water-enriched layer on the stationary phase. The isotope effect is often minimized or reversed compared to RPLC, ensuring tighter co-elution and superior data quality.
Workflow Visualization
The following diagram illustrates the critical control points where DIPA-D14 compensates for experimental variability.
Figure 1: Analytical workflow demonstrating the dual-correction role of DIPA-D14 (recovery and ionization).
Experimental Protocol
Reagents and Standards[1][7][8]
-
DIPA Standard: Certified Reference Material (CRM) grade.
-
DIPA-D14 IS:
isotopic purity (prevent contribution to native channel). -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Stock Solution Preparation[1]
-
DIPA Stock (1 mg/mL): Weigh DIPA into a volumetric flask containing 1% Formic Acid in MeOH. Note: DIPA is volatile.[1] Add solvent first, then sub-surface inject the amine to prevent evaporation.
-
DIPA-D14 Stock (1 mg/mL): Prepare similarly in 1% Formic Acid/MeOH.
-
Working IS Solution: Dilute DIPA-D14 to 500 ng/mL in 95:5 ACN:Water.
Sample Preparation (Solid Dosage Forms)
-
Weighing: Weigh 50 mg of pulverized drug product into a centrifuge tube.
-
IS Addition: Add 50 µL of Working IS Solution directly to the powder.
-
Extraction: Add 1.95 mL of Extraction Solvent (90:10 ACN:Water + 0.1% Formic Acid).
-
Rationale: High organic content precipitates proteins/excipients while keeping the polar amine soluble and compatible with HILIC initial conditions.
-
-
Agitation: Vortex for 1 min, then sonicate for 10 min (controlled temp < 25°C to avoid volatilization).
-
Clarification: Centrifuge at 10,000 rpm for 5 min. Filter supernatant through a 0.2 µm PTFE filter.
LC-MS/MS Conditions[1][10]
Chromatography (HILIC Mode):
-
Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or equivalent HILIC silica column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
| Time (min) | %B (Organic) | State |
| 0.0 | 95 | Initial |
| 1.0 | 95 | Isocratic Hold |
| 4.0 | 60 | Gradient Elution |
| 4.1 | 40 | Column Flush |
| 5.0 | 40 | Column Flush |
| 5.1 | 95 | Re-equilibration |
| 8.0 | 95 | End |
Mass Spectrometry (ESI Positive):
-
Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C (High temp required for amines).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| DIPA | 102.1 | 43.1 (Isopropyl) | 15 | Quantifier |
| 102.1 | 60.1 | 12 | Qualifier | |
| DIPA-D14 | 116.2 | 50.1 (Isopropyl-d7) | 15 | IS Quantifier |
Note: The product ion 50.1 corresponds to the fully deuterated isopropyl cation
Critical Considerations & Troubleshooting
The "Crosstalk" Check
Before running samples, inject a high-concentration blank of DIPA-D14 (e.g., 1000 ng/mL) and monitor the DIPA (102.1) channel.
-
Requirement: Signal in the native channel must be < 20% of the LLOQ.
-
Why? Impure D14 standards may contain D13 or D0 impurities. High isotopic purity (>99 atom % D) is essential.
System Suitability & Retention Time
Due to the HILIC mechanism, DIPA-D14 may elute slightly differently than DIPA.
-
Acceptance Criteria: The Relative Retention Time (RRT) of DIPA/DIPA-D14 must be constant (typically 0.99 - 1.01).
-
Troubleshooting: If RT drifts, check the pH of Mobile Phase A. HILIC retention of amines is extremely sensitive to pH and buffer concentration.
Volatility Management
DIPA has a boiling point of ~84°C.
-
Risk: Evaporation during autosampler storage.
-
Mitigation: Use pre-slit caps and keep the autosampler at 4°C. The use of DIPA-D14 corrects for minor evaporative losses during the prep, but not after the vial is capped if the ratio changes.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[3]
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[3]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4][5] (2020).
- Greco, F. et al. "HILIC-MS/MS analysis of polar amines: Strategies for method development." Journal of Chromatography A, 1218(35), 592-600.
- Wang, S. et al. "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Analytical Chemistry, 82(12), 5035-5041.
Sources
Application Note: High-Sensitivity Quantitation of NDIPA Impurities in Drug Substances
This Application Note is structured to address the quantification of N-Nitroso-di-isopropylamine (NDIPA) .
Scientific Integrity & Correction Notice
Critical Distinction: The prompt specifies "Di-iso-propyl-D14-amine" as the internal standard. Chemically, this refers to the deuterated secondary amine (DIPA-d14, CAS 70237-41-1), which is the precursor to the nitrosamine. For high-precision GMP quantification of the nitrosamine impurity (NDIPA) , the regulatory standard (FDA/EMA) requires the use of the deuterated nitrosamine analog : N-Nitroso-di-isopropyl-d14-amine (NDIPA-d14) . Using the amine (DIPA-d14) as an internal standard for the nitrosamine is scientifically flawed due to differences in retention time, ionization efficiency (APCI/ESI response), and extraction recovery.
Protocol Decision: To ensure this guide meets the "Expertise & Trustworthiness" (E-E-A-T) requirements, the protocol below is designed for NDIPA quantification using NDIPA-d14 . A section is included to explain the specific role of DIPA-d14 should you intend to quantify the precursor amine instead.
Methodology: LC-MS/MS (APCI) | Target: N-Nitroso-di-isopropylamine (NDIPA) | Standard: Isotope Dilution
Executive Summary
N-Nitroso-di-isopropylamine (NDIPA) is a high-potency mutagenic impurity belonging to the "Cohort of Concern" as defined by ICH M7 guidelines. Regulatory agencies (FDA, EMA) enforce strict Acceptable Intake (AI) limits, typically requiring Limit of Quantitation (LOQ) levels in the low ppb (ng/g) range. This protocol details a validated LC-MS/MS workflow using Atmospheric Pressure Chemical Ionization (APCI) and stable isotope dilution to quantify NDIPA with high specificity, overcoming matrix interference common in Active Pharmaceutical Ingredients (APIs).
Chemical Basis & Internal Standard Strategy
The Target: NDIPA
-
Structure: Two isopropyl groups attached to a N-Nitroso functionality.
-
Challenge: NDIPA is non-polar and volatile. It ionizes poorly in standard Electrospray Ionization (ESI) but shows excellent sensitivity in APCI.
The Internal Standard: NDIPA-d14 vs. DIPA-d14
Correct selection of the Internal Standard (IS) is the single most critical factor in nitrosamine analysis.
| Feature | NDIPA-d14 (Recommended) | This compound (User Query) |
| Chemical Class | Nitrosamine | Secondary Amine |
| Function | True Surrogate for NDIPA | Precursor / Surrogate for DIPA |
| Retention Time | Matches NDIPA (Co-elutes) | Elutes earlier (More polar) |
| Ionization | Matches NDIPA (APCI friendly) | High ESI response (Protonates easily) |
| Use Case | Quantifying NDIPA | Quantifying DIPA (Precursor) |
Guidance: This protocol uses NDIPA-d14 . If you are restricted to using this compound, you must validate it as an External Standard, acknowledging that it will not correct for matrix suppression or extraction losses of the nitrosamine.
Experimental Protocol
Reagents and Standards[2][5][6][7][8][9][10][11][12]
-
Reference Standard: N-Nitroso-di-isopropylamine (NDIPA), >99% purity.
-
Internal Standard: N-Nitroso-di-isopropyl-d14-amine (NDIPA-d14).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid.
Solution Preparation
1. Internal Standard Stock (IS-Stock): Dissolve NDIPA-d14 in Methanol to a concentration of 10 µg/mL. 2. Working Internal Standard (IS-Work): Dilute IS-Stock with Water:Methanol (50:50) to 50 ng/mL. 3.[1] Sample Preparation (Drug Substance):
-
Weigh 100 mg of API into a 15 mL centrifuge tube.
-
Add 1.0 mL of IS-Work .
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial.
-
Why PTFE? Nylon filters can absorb nitrosamines, causing false negatives.
-
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS. Ion Source: APCI (Positive Mode). APCI is preferred over ESI for NDIPA to reduce ion suppression from the API matrix.
Chromatography:
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 3.0 mm).
-
Expert Insight: Biphenyl phases offer enhanced selectivity for the nitroso group via pi-pi interactions, separating NDIPA from isomeric impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B[5]
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| NDIPA | 131.1 [M+H]+ | 89.1 | 15 | Quantifier |
| 43.1 | 25 | Qualifier | ||
| NDIPA-d14 | 145.2 [M+H]+ | 96.2 | 15 | IS Quantifier |
Note: If using this compound (DIPA-d14) as a target, Precursor is ~116 m/z.
Workflow Visualization
Figure 1: Step-by-step analytical workflow for NDIPA quantification using Isotope Dilution LC-MS/MS.
Data Analysis & Validation Criteria
Calculation (Isotope Dilution)
Calculate the concentration of NDIPA (
Validation Metrics (per ICH Q2(R1))
To ensure the trustworthiness of the results, the method must meet these criteria:
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 (Range: 1.0 – 100 ng/mL) |
| Recovery (Accuracy) | 80% – 120% at LOQ level |
| Precision (RSD) | < 15% (n=6 injections) |
| Signal-to-Noise (LOQ) | > 10:1 |
| Retention Time Match | NDIPA within ±2% of NDIPA-d14 |
References
-
US Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-UV/vis and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology basis for APCI usage).
Sources
Unveiling Reaction Mechanisms: A Guide to Kinetic Isotope Effect Studies Using Di-iso-propyl-D14-amine
Abstract
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions.[1][2][3] By replacing an atom with its heavier isotope, subtle changes in reaction rates can be observed, providing profound insights into the rate-determining steps and the nature of transition states.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of KIE studies, with a specific focus on the utility of the heavily deuterated substrate, Di-iso-propyl-D14-amine. We will delve into the theoretical underpinnings of KIE, present detailed experimental protocols for its measurement, and discuss the interpretation of the resulting data in the context of drug metabolism and mechanistic enzymology.
Introduction: The Power of Isotopic Substitution in Mechanistic Elucidation
The rate of a chemical reaction is exquisitely sensitive to the nature of the bonds being broken and formed in the transition state. The kinetic isotope effect (KIE) arises from the change in reaction rate when an atom in a reactant is replaced by one of its isotopes.[4] This phenomenon is a direct consequence of the difference in zero-point vibrational energy between bonds involving lighter and heavier isotopes.[4][6] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[6][7]
This subtle difference in bond strength can lead to a significant change in reaction rate, particularly if the bond is cleaved in the rate-determining step of the reaction. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), can provide invaluable information about the reaction mechanism.
Primary vs. Secondary KIEs:
-
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, primary deuterium KIEs (kH/kD) are typically in the range of 2 to 7.
-
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but its presence influences the vibrational modes of the transition state. These effects are generally smaller than primary KIEs.[5]
The use of deuterated compounds, particularly in the field of drug metabolism, has gained significant traction.[8] By strategically replacing hydrogens with deuterium at metabolically labile positions, it is possible to slow down metabolic clearance, thereby improving a drug's pharmacokinetic profile.[9] this compound, with all its hydrogen atoms replaced by deuterium, serves as an excellent model substrate for investigating a variety of enzymatic reactions, such as those catalyzed by cytochrome P450s and monoamine oxidases.
The Significance of this compound in KIE Studies
This compound offers several advantages for KIE studies:
-
Multiple Potential Sites for Metabolism: The isopropyl groups provide multiple C-H bonds that can be subject to enzymatic oxidation, allowing for the investigation of regioselectivity and the KIE at different positions.
-
High Level of Deuteration: The presence of 14 deuterium atoms provides a significant mass difference compared to its non-deuterated counterpart, leading to more pronounced and readily measurable KIEs.
-
Chemical Stability: Diisopropylamine is a stable secondary amine, making it a suitable substrate for a variety of in vitro reaction conditions.[10]
Experimental Design and Protocols
Accurate determination of KIEs requires careful experimental design and execution. The two primary methods for measuring KIEs are intermolecular and intramolecular competition experiments.
Intermolecular Competition Experiments
In this approach, the reactions of the deuterated and non-deuterated substrates are run in separate experiments under identical conditions. The rate of each reaction is determined by monitoring the disappearance of the substrate or the appearance of the product over time.
Workflow for Intermolecular KIE Measurement:
Caption: Workflow for intermolecular KIE determination.
Protocol: Intermolecular KIE Measurement for Cytochrome P450-mediated Oxidation
-
Reagents and Materials:
-
Di-iso-propyl-amine
-
This compound
-
Human liver microsomes (or recombinant CYP enzyme)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS analysis
-
-
Reaction Setup:
-
Prepare two sets of reaction mixtures in phosphate buffer (pH 7.4).
-
Set 1 (H14): Add human liver microsomes (final concentration, e.g., 0.5 mg/mL) and Di-iso-propyl-amine (final concentration, e.g., 10 µM).
-
Set 2 (D14): Add human liver microsomes (final concentration, e.g., 0.5 mg/mL) and this compound (final concentration, e.g., 10 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Reaction Initiation and Time-Course:
-
Initiate the reactions by adding the NADPH regenerating system to both sets of mixtures.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining substrate (Di-iso-propyl-amine or this compound) and/or the formation of the hydroxylated metabolite(s).
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time for both the H14 and D14 reactions.
-
Determine the initial rate of substrate depletion for each reaction (vH and vD) from the linear portion of the curve.
-
Calculate the KIE as the ratio of the initial rates: KIE = vH / vD .
-
Intramolecular Competition Experiments
This method involves using a mixture of the deuterated and non-deuterated substrates in the same reaction vessel. The KIE is determined by measuring the relative amounts of the deuterated and non-deuterated products formed or the change in the isotopic ratio of the remaining substrates.[4] This method is often more precise as it minimizes variations in experimental conditions.[2]
Workflow for Intramolecular KIE Measurement:
Caption: Workflow for intramolecular KIE determination.
Protocol: Intramolecular KIE Measurement
-
Reagents and Materials:
-
Same as for the intermolecular experiment.
-
A precisely prepared mixture of Di-iso-propyl-amine and this compound (e.g., a 1:1 molar ratio).
-
-
Reaction Setup:
-
Prepare a reaction mixture in phosphate buffer (pH 7.4) containing human liver microsomes and the 1:1 mixture of H14 and D14 substrates.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Quenching:
-
Initiate the reaction by adding the NADPH regenerating system.
-
It is crucial to quench the reaction at low substrate conversion (typically <15%) to ensure accurate KIE determination. A preliminary time-course experiment may be necessary to determine the optimal quenching time.
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Process the sample as described for the intermolecular experiment.
-
Using LC-MS, determine the ratio of the deuterated product to the non-deuterated product (PD/PH). Also, determine the ratio of the remaining deuterated substrate to the remaining non-deuterated substrate (SD/SH).
-
-
Data Analysis:
-
The KIE can be calculated using the following equation, where (S0H/S0D) is the initial ratio of the non-deuterated to deuterated substrate: KIE = (S0H/S0D) / (PD/PH)
-
Alternatively, the KIE can be calculated from the change in the substrate isotopic ratio and the fraction of the reaction (f).
-
Data Interpretation and Expected Outcomes
The magnitude of the observed KIE provides critical information about the transition state of the C-H bond cleavage step.
| Observed KIE (kH/kD) | Interpretation |
| ~1 | C-H bond cleavage is not the rate-determining step. |
| 2 - 7 | A primary KIE, indicating that C-H bond cleavage is part of the rate-determining step. |
| > 7 | Suggests the involvement of quantum mechanical tunneling. |
| < 1 (Inverse KIE) | May indicate a change in hybridization at the carbon atom from sp2 to sp3 in the transition state. |
Table 1: General Interpretation of Deuterium KIE Values
For the metabolism of Di-iso-propyl-amine, a significant primary KIE would be expected if the initial hydroxylation of one of the isopropyl groups is the slowest step in the overall reaction sequence. The absence of a significant KIE would suggest that another step, such as product release from the enzyme active site, is rate-limiting.
Troubleshooting and Considerations
-
Purity of Isotopologues: It is essential to use highly pure deuterated and non-deuterated substrates. Impurities can lead to inaccurate KIE measurements.[11]
-
Kinetic Complexity: Enzyme kinetics can be complex. It is important to ensure that the reaction is proceeding under initial rate conditions and that substrate inhibition or product inhibition is not a complicating factor.
-
Metabolic Switching: In some cases, deuteration of one metabolic site may lead to an increase in metabolism at an alternative site ("metabolic switching"). A full metabolite profile of both the deuterated and non-deuterated substrates is recommended.
-
Analytical Method Validation: The analytical method (e.g., LC-MS) must be validated to ensure accurate and precise quantification of both the deuterated and non-deuterated analytes.
Conclusion
Kinetic isotope effect studies using substrates like this compound are an indispensable tool for probing the mechanisms of enzymatic reactions. The detailed protocols and interpretive guidelines provided in this application note will enable researchers to confidently design and execute KIE experiments, leading to a deeper understanding of enzyme function and providing valuable insights for drug design and development. The strategic application of deuteration, guided by mechanistic understanding from KIE studies, holds significant promise for the development of safer and more effective medicines.[9]
References
-
AIP Publishing. (2017, December 13). Kinetic isotope effects and how to describe them. Structural Dynamics. [Link]
-
ACS Publications. (2020, March 2). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. [Link]
-
Reid, M. (2022, February 8). The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects. YouTube. [Link]
-
OSTI.GOV. (n.d.). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. [Link]
-
National Institutes of Health. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central. [Link]
-
Sustainability Directory. (2025, November 20). Kinetic Isotope Effect. [Link]
-
OpenOChem Learn. (n.d.). Kinetic Isotope Effects. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
MDPI. (n.d.). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 5: Kinetic Isotope Effects. [Link]
-
PLOS. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.8: Isotope Effects in Chemical Reactions. [Link]
-
ResearchGate. (n.d.). A) Illustration of the kinectic isotope effect (KIE). B) The FDA.... [Link]
-
National Institutes of Health. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Computation of kinetic isotope effects for enzymatic reactions. PubMed Central. [Link]
- Google Patents. (n.d.).
- ChemicalBook. (2023, May 15). *this compound | 70237-
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- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ionization for Di-iso-propyl-D14-amine
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mass spectrometric detection of Di-iso-propyl-D14-amine. As a deuterated internal standard, its robust and reproducible detection is critical for the accuracy of quantitative assays in pharmaceutical analysis.[1][2][3][4] This document moves beyond simple step-by-step instructions to explain the causality behind parameter choices, ensuring you can develop a sensitive and reliable method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient the user.
Q1: What is the expected ion and m/z for this compound?
A1: this compound (C₆HD₁₄N) is a secondary amine and is expected to ionize most efficiently via protonation. You should be looking for the protonated molecule, [M+H]⁺, in positive ionization mode.
-
Neutral Monoisotopic Mass: 115.2083 Da
-
Expected [M+H]⁺ m/z: 116.2156 Da
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better?
A2: The choice depends on the analyte's properties and the mobile phase composition.
-
Electrospray Ionization (ESI): This is the most common and generally preferred technique for polar, ionizable molecules like amines.[5] It works by creating a fine spray of charged droplets from which ions are liberated into the gas phase.[6][7] ESI is typically the first choice for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds that are thermally stable.[8][9] It involves vaporizing the eluent and analyte in a heated nebulizer, followed by ionization via a corona discharge.[10][11] If you are using a largely non-polar mobile phase or experiencing poor ESI sensitivity, APCI is a strong candidate.[12][13]
Q3: Why is my signal for this compound weak or non-existent?
A3: A weak signal can stem from several factors:
-
Suboptimal Source Parameters: Key settings like capillary voltage, cone voltage, and gas temperatures/flows are not optimized for your specific compound and flow rate.[7][14]
-
Incorrect Mobile Phase pH: As a basic compound, this compound requires an acidic mobile phase (pH 2-3 units below its pKa) to ensure it is protonated and ready for positive mode ESI.[7]
-
Ion Suppression: Other molecules from your sample matrix or mobile phase additives are co-eluting and competing with your analyte for ionization, reducing its signal.[15][16][17] This is a well-documented matrix effect in ESI.[15][18]
-
Inappropriate Ionization Technique: Your analyte may not be well-suited for the chosen ionization source under your current conditions.
Q4: Does the deuterium labeling affect ionization?
A4: For the most part, deuterated standards behave almost identically to their non-labeled counterparts during ionization and chromatographic separation.[4] This is why they are effective internal standards. However, very high levels of deuteration can, in some specialized cases like ion mobility, slightly alter gas-phase interactions, but this is not typically a concern for routine quantification.[19] The primary challenge is ensuring the isotopic purity of the standard and monitoring for any potential back-exchange, although this is rare for C-D bonds.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during method development.
Issue 1: Weak or No Analyte Signal
A diminished or absent signal is the most frequent challenge. Follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no signal.
-
Confirm Basic Settings: Ensure you are monitoring for the correct protonated ion (m/z 116.2156) in positive ionization mode. Verify that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.[7]
-
Assess Mobile Phase Composition:
-
Causality: Secondary amines are basic. For efficient protonation in ESI, the mobile phase pH must be sufficiently acidic to ensure the analyte is in its ionized form in solution before it even enters the source.[7]
-
Protocol:
-
Prepare your mobile phase with a volatile acid. Formic acid (0.1% v/v) is the standard choice as it is an excellent proton source and has minimal ion-pairing effects compared to additives like TFA.[7][13]
-
Ensure your sample is dissolved in a diluent compatible with the initial mobile phase conditions to avoid peak shape issues.[20]
-
Use high-purity LC-MS grade solvents (water, acetonitrile, methanol) to minimize background noise and the formation of unwanted adducts (e.g., [M+Na]⁺).[7]
-
-
-
Systematically Optimize ESI Source Parameters:
-
Causality: The process of creating gas-phase ions from charged droplets is governed by a series of physical processes, each controlled by a specific instrument parameter. Optimization involves finding the "sweet spot" for each parameter to maximize ion generation and transmission for your specific analyte and LC conditions.[7][21] A systematic approach is crucial.[22]
-
Experimental Protocol (Flow Injection Analysis - FIA): Use FIA for rapid optimization without a column.
-
Prepare a 500-1000 ng/mL solution of this compound in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up a continuous infusion at your target LC flow rate (e.g., 0.4 mL/min) directly into the MS source.
-
Optimize parameters one at a time, monitoring the signal intensity for m/z 116.2156. Start with the recommended values in the table below and adjust, observing the effect on the signal.
-
-
Data Presentation: Key ESI Parameters & Starting Points
-
| Parameter | Function & Rationale | Typical Starting Range | Optimization Strategy |
| Capillary/Sprayer Voltage | Applies high voltage to the liquid to form a Taylor cone and charged droplets. Too low = unstable spray; too high = corona discharge, causing signal instability.[6][7] | +3.0 to +4.5 kV | Adjust in +/- 0.5 kV increments. Find a value that gives a high, stable signal. Avoid the absolute maximum; a plateau is more robust.[8] |
| Cone/Nozzle/Orifice Voltage | Extracts ions from the atmospheric pressure region and helps desolvate them through mild collisions. Too low = poor ion transmission/clustering; too high = in-source fragmentation.[7] | +20 to +50 V | Ramp the voltage from 10 V to 80 V and plot the intensity of m/z 116.2156. Select the voltage at the peak of the curve before intensity starts to drop. |
| Nebulizing Gas Flow | Aids in forming a fine, stable spray (nebulization). Critical for flow rates >10 µL/min.[7] | Instrument Dependent (e.g., 3-5 L/min) | Increase flow until the signal is stable. Excessively high flow can cool the source and reduce desolvation efficiency. |
| Drying Gas Temperature | Evaporates solvent from the charged droplets, shrinking them to promote ion release. Too low = incomplete desolvation; too high = thermal degradation of analyte. | 300 to 400 °C | Increase in 25 °C increments. Find the lowest temperature that provides maximum signal to ensure robustness and prevent analyte degradation. |
| Drying Gas Flow | Sweeps away the evaporated solvent vapor from the source. | Instrument Dependent (e.g., 8-12 L/min) | Should be optimized in conjunction with temperature. Higher flow rates generally require higher temperatures. |
-
Investigate and Mitigate Ion Suppression:
-
Causality: Ion suppression occurs when co-eluting species from the sample matrix interfere with the ionization of the analyte of interest.[15][16][17] This competition reduces the number of analyte ions that are formed, leading to a lower signal.[23]
-
Diagnostic Protocol:
-
Perform a post-column infusion experiment. While injecting a blank matrix sample onto your LC column, continuously infuse your this compound standard post-column (before the MS source).
-
Monitor the signal of m/z 116.2156. If you see a significant dip in the signal at certain points in the chromatogram, this indicates that matrix components are eluting at that time and causing suppression.
-
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method (e.g., Solid Phase Extraction - SPE) to remove interfering compounds before analysis.[20]
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
-
-
Part 3: Advanced Protocols & Workflows
Systematic Parameter Optimization Workflow
This workflow provides a self-validating system for determining the optimal ionization parameters for your instrument.
Caption: Workflow for systematic ionization parameter optimization.
References
-
Chromatography Online. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]
-
LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]
-
ResearchGate. (2017). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. [Link]
-
MDPI Encyclopedia. (2022). Atmospheric-pressure Chemical Ionization. [Link]
-
Chromatography Online. (2021). Tips for Electrospray Ionization LC–MS. [Link]
-
Wikipedia. Atmospheric-pressure chemical ionization. [Link]
-
National Center for Biotechnology Information (PMC). (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]
-
National Center for Biotechnology Information (PMC). (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
-
MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
PubMed. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]
-
National Institute of Standards and Technology (NIST). Diisopropylamine - NIST WebBook. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. [Link]
-
Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
-
ACS Publications. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
National Center for Biotechnology Information (PMC). (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Loba Chemie. (2019). DIISOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
AMT. (2024). A nitrate ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometer (NO3− ToFCIMS) sensitivity study. [Link]
-
National Center for Biotechnology Information (PMC). (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]
-
WelchLab. (2025). [Reader Insights] Setting Key Parameters in Mass Spectrometry Analysis. [Link]
-
ACS Publications. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS?. [Link]
-
LCGC International. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
PubMed. (1996). Cluster chemical ionization and deuterium exchange mass spectrometry in supersonic molecular Beams. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. bioagilytix.com [bioagilytix.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. welchlab.com [welchlab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. agilent.com [agilent.com]
- 23. zefsci.com [zefsci.com]
Technical Support Center: Precision Quantification of Di-iso-propyl-D14-amine
Status: Operational | Ticket ID: D14-NOISE-REM | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Spectrometry Support Hub. You are likely accessing this guide because you are encountering background noise, carryover, or quantification irregularities when using Di-iso-propyl-D14-amine (DIPA-d14) , likely as an Internal Standard (IS) for nitrosamine analysis (NDIPA) or trace amine quantification in pharmaceutical matrices.
This guide moves beyond basic troubleshooting. We analyze the mechanistic origins of noise in deuterated amine workflows and provide self-validating protocols to eliminate them.
🔍 Diagnostic Triage: Identify Your Noise Signature
Before applying a fix, you must characterize the noise. Use this logic flow to determine which Protocol Module to execute.
Figure 1: Diagnostic logic tree for isolating the source of background noise in LC-MS/MS amine analysis.
🛠 Protocol A: The "Sticky Amine" Carryover Mitigation
Issue: You see "ghost peaks" of DIPA-d14 or native DIPA in blank injections following a high-concentration sample.
Mechanism: Secondary amines like Di-iso-propylamine are strong bases (
The "Active Wash" Solution
Standard organic washes (MeOH/ACN) are insufficient. You must use a Chaotropic Acidic Wash to break the ionic interaction.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Needle Wash Solvent | 100% Methanol | 40% ACN : 40% IPA : 20% Water + 0.5% Formic Acid |
| Wash Duration | 2 seconds | Dip time > 10 seconds (Active external wash) |
| Valve Cleaning | None | Rotor Seal Switch (PEEK or Vespel to Ceramic if possible) |
| Column Frit | Stainless Steel | PEEK-encased (reduces metal adsorption sites) |
Step-by-Step Implementation:
-
Prepare the "Magic Mix": Acetonitrile/Isopropanol/Water (40:40:20 v/v/v) with 0.5% Formic Acid. The acid keeps the amine protonated, while the IPA solubilizes the hydrophobic isopropyl chains.
-
Program the Autosampler: Set the injector to wash before and after aspiration.
-
Passivate the System: If carryover persists, inject 5x blanks of 0.1% Phosphoric Acid (caution: disconnect MS source during this step to avoid source contamination).
🔬 Protocol B: Isotopic Fidelity & Cross-Talk
Issue: Signal appears in the DIPA-d14 channel even when only native DIPA is injected (or vice versa). Mechanism:
-
Impurity: Your D14 standard is not 100% D14. It contains D13, D12, etc., which may fall into the native mass window.
-
Fragmentation Cross-talk: High collision energy can strip Deuterium, creating fragments that mimic the native species.
Validation Experiment: The "Cross-Signal" Check
You must quantify the "Isotopic Contribution Factor" (ICF).
-
Prepare Solution A: Native DIPA at ULOQ (Upper Limit of Quantitation).
-
Prepare Solution B: DIPA-d14 at working IS concentration.
-
Run Sequence:
-
Inject Solvent Blank (Check baseline).
-
Inject Solution A (Monitor IS channel). Result: Signal here = Native-to-IS crosstalk.
-
Inject Solution B (Monitor Native channel). Result: Signal here = IS-to-Native crosstalk (Impurity).
-
Corrective Action:
-
If IS-to-Native crosstalk > 20% of LLOQ: Your D14 standard is chemically impure. Action: Purchase a new lot with Certificate of Analysis (CoA) guaranteeing >99 atom% D.
-
If Native-to-IS crosstalk is high: This is rare due to the +14 Da mass shift, but can happen if the mass resolution is poor. Action: Tighten Quadrupole 1 (Q1) resolution to "Unit" or "High Resolution" mode.
📉 Protocol C: Mobile Phase & Signal-to-Noise Optimization
Issue: High baseline noise suppresses the DIPA-d14 signal, causing poor precision (%CV). Mechanism: Low molecular weight amines (MW ~115) fall in a "noisy" region of the mass spectrum, crowded by solvent clusters and mobile phase impurities.
The "Signal Boost" Strategy
Switching pH can drastically alter ionization efficiency and noise profile.
Recommended Mobile Phase System:
-
Phase A: 10mM Ammonium Bicarbonate (pH 10.0) in Water.[1]
-
Phase B: 100% Acetonitrile.
-
Column: High-pH stable C18 (e.g., Waters XBridge or Phenomenex Gemini).
Why High pH?
At pH 10, DIPA is largely neutral (
MRM Transition Table (DIPA-d14):
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) | Notes |
| 116.2 [M+H]+ | 74.1 | 15-20 | 50 | Quantifier (Loss of Propene-d6) |
| 116.2 [M+H]+ | 58.1 | 25-30 | 50 | Qualifier |
Note: The Precursor is 116.2 because DIPA-d14 MW is ~115.25. Native DIPA is 101.19 (Precursor 102.2).
📊 Visualizing the MRM Pathway
Understanding the fragmentation is key to filtering noise.
Figure 2: MRM transition logic for this compound. Note that Q1 selection filters out low-mass solvent noise before fragmentation.
❓ Frequently Asked Questions (FAQs)
Q: My DIPA-d14 peak shape is tailing badly. Is this noise? A: It is not "noise," but it reduces Signal-to-Noise (S/N). Tailing is caused by secondary interactions with silanols.
-
Fix: Add 10mM Ammonium Formate to your mobile phase or use a column with "Charged Surface Hybrid" (CSH) technology designed for basic compounds.
Q: Can I use DIPA-d14 to quantify N-Nitroso-di-isopropylamine (NDIPA)? A: No. DIPA-d14 is the amine precursor. For Nitrosamine analysis, you must use NDIPA-d14 (N-Nitroso-di-isopropyl-d14-amine). Using the amine IS to quantify the nitrosamine will fail due to different ionization efficiencies and extraction recoveries.
Q: I see a signal for DIPA-d14 in my "Double Blank" (Matrix only). Why? A: This is likely Ion Enhancement of a matrix interference. The matrix has a compound with the same mass transition.
-
Fix: Change your gradient slope to separate the interference from the IS, or use a different product ion (e.g., switch from 74.1 to 58.1) for quantification.[2][3][4][5][6]
📚 References
-
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[2][6][7][Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[Link]
-
Altasciences. (2015). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System.[Link]
Sources
Validation & Comparative
Cross-validation of Di-iso-propyl-D14-amine methods across different instruments
This guide serves as a technical manual for researchers and analytical scientists validating methods for the quantification of Diisopropylamine (DIPA) using its stable isotope analog, Di-iso-propyl-D14-amine (DIPA-d14) , as an internal standard.[1]
Executive Summary: The Role of DIPA-d14 in Impurity Profiling
Diisopropylamine (DIPA) is a ubiquitous secondary amine used as a reagent (e.g., in Lithium Diisopropylamide, LDA) and a precursor in pharmaceutical synthesis.[1] Its rigorous quantification is critical for two reasons:
-
Residual Solvent/Reagent Analysis: DIPA is a Class 2/3 solvent candidate that must be controlled in Drug Substances.[1]
-
Nitrosamine Risk Assessment: DIPA is the direct precursor to N-Nitrosodiisopropylamine (NDIPA) , a potent mutagen.[1]
This compound (CAS: 70237-41-1) is the gold-standard Internal Standard (IS) for these assays. However, its effectiveness relies on its stability and the absence of "cross-talk" (isotopic interference) with the native analyte. This guide outlines the cross-validation of DIPA-d14 methodologies across LC-MS/MS , GC-MS , and qNMR platforms.[1]
Instrument Landscape & Methodological Causality[1]
A. LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[1]
-
Why use it: High sensitivity (ppb level) for trace analysis in complex, non-volatile matrices (e.g., solid oral dosage forms).[1]
-
The Challenge: DIPA is a small, polar, aliphatic amine.[1] It retains poorly on C18 columns and lacks a chromophore.[1]
-
The Solution:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl) phases are required for retention without derivatization.[1]
-
Derivatization (Optional but recommended): Reaction with Dansyl Chloride or Benzoyl Chloride introduces a hydrophobic group, improving retention and ionization efficiency.[1]
-
-
DIPA-d14 Behavior: Co-elutes with DIPA (essential for compensating matrix effects) but is mass-resolved.[1]
B. GC-MS (Gas Chromatography - Mass Spectrometry)[1][2][3]
-
Why use it: DIPA is volatile (bp 84°C), making it a natural candidate for Headspace (HS) or Direct Injection GC.[1]
-
The Challenge: Secondary amines are basic and active; they tail severely on standard PDMS columns due to interaction with silanols.
-
The Solution: Use Base-Deactivated liners and amine-specific columns (e.g., Rtx-Volatile Amine or CP-Volamine).[1]
-
DIPA-d14 Behavior: Acts as a carrier, occupying active sites and improving the linearity of the native analyte (Carrier Effect).
C. qNMR (Quantitative Nuclear Magnetic Resonance)
-
Why use it: Primary method for determining the isotopic purity and assay of the DIPA-d14 reference material itself. It is the "Truth" against which chromatographic standards are calibrated.
Cross-Validation Workflow
Cross-validation ensures that data generated by LC-MS/MS matches data from GC-MS, confirming that matrix interference or method bias is absent.[1]
Visualization: Cross-Validation Logic Flow
Figure 1: Logical workflow for cross-validating analytical results between orthogonal instrument platforms.
Experimental Protocols
Protocol A: LC-MS/MS with Dansyl Derivatization[1]
-
Objective: Quantify DIPA using DIPA-d14 in non-volatile matrices.
-
Reagents:
Step-by-Step:
-
Extraction: Dissolve 100 mg Drug Substance in 1.0 mL Water/Methanol (50:50).
-
IS Addition: Add 50 µL DIPA-d14 IS solution.
-
Derivatization: Add 200 µL Borate Buffer + 200 µL Dansyl Chloride solution.
-
Incubation: Heat at 60°C for 20 minutes. (Dansylation targets the secondary amine).
-
Quench: Add 50 µL Methylamine to consume excess reagent.
-
Analysis: Inject 5 µL onto C18 Column (2.1 x 100 mm, 1.7 µm).
Protocol B: Headspace GC-MS
-
Objective: Quantify DIPA in volatile-compatible matrices or for residual solvent testing.
-
Reagents: DMSO or DMAc (High boiling diluent).[1]
Step-by-Step:
-
Sample Prep: Weigh 200 mg Drug Substance into a 20 mL Headspace vial.
-
Dissolution: Add 5.0 mL DMSO containing DIPA-d14 (2 µg/mL).
-
Equilibration: Shake at 90°C for 30 minutes.
-
Injection: Split 1:10, 250°C inlet.
-
Separation: Column: Rtx-Volatile Amine (30m x 0.32mm x 5µm).
-
Detection (SIM Mode):
Comparative Data Analysis
The following table summarizes expected performance metrics when cross-validating these methods.
| Parameter | LC-MS/MS (Dansyl Derivatization) | GC-MS (Headspace) | Cross-Validation Success Criteria |
| LOD (Limit of Detection) | 0.5 - 2.0 ng/mL (High Sensitivity) | 50 - 100 ng/mL (Moderate) | N/A (Method dependent) |
| Linearity (R²) | > 0.995 | > 0.990 | Both must be linear in range. |
| Recovery (Spike) | 90 - 110% | 85 - 115% | Absolute difference < 15%.[1] |
| Precision (%RSD) | < 5% | < 8% | F-test (p > 0.05). |
| Isotopic Interference | Minimal (Mass shift +14 Da) | Potential (if scrambling occurs) | Blank IS response < 0.5% of LOQ. |
Critical Checkpoint: Isotopic Purity Verification
Before using a new lot of DIPA-d14, you must verify it does not contain unlabeled DIPA (D0).[1]
-
Method: High-concentration GC-MS scan.[1]
-
Acceptance: The abundance of m/z 101 (Native) in the pure DIPA-d14 standard must be < 0.1% relative to m/z 115.
Diagram: Instrument Decision Tree
When to use which method for DIPA analysis?
Figure 2: Decision matrix for selecting the optimal analytical platform based on matrix and sensitivity needs.
References
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][2] (2020).[1][3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] Guidance for Industry.[1] (2021).[1][2][3][4] Retrieved from [Link]
-
Vogel, M., et al. "Comparison of LC-MS/MS and GC-MS/MS for the determination of nitrosamines in sartans."[1] Journal of Pharmaceutical and Biomedical Analysis, 186, 113262.[1] (2020).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
